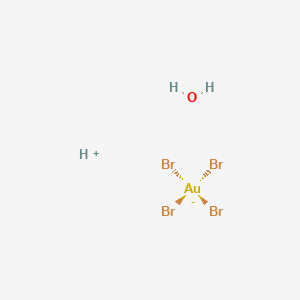

Hydron;tetrabromogold(1-);hydrate

Descripción

Hydron;tetrabromogold(1-);hydrate (IUPAC name) is a gold(III) bromide hydrate complex with the chemical formula HAuBr₄·xH₂O. This compound is the hydrogen (hydron) salt of the tetrabromoaurate(1−) anion, often referred to as bromoauric acid hydrate. Key properties include:

- Molecular structure: The [AuBr₄]⁻ anion adopts a square planar geometry, typical for Au(III) halide complexes .

- Physical state: Crystalline powder, odorless, and hygroscopic .

- Solubility: Highly soluble in water, consistent with ionic dissociation into H⁺ and [AuBr₄]⁻ ions .

- Applications: Used in analytical chemistry for trace metal detection (e.g., rubidium, cesium) and bioanalytical assays .

Propiedades

Fórmula molecular |

AuBr4H3O |

|---|---|

Peso molecular |

535.61 g/mol |

Nombre IUPAC |

hydron;tetrabromogold(1-);hydrate |

InChI |

InChI=1S/Au.4BrH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 |

Clave InChI |

CGZJYXDZPHUJON-UHFFFAOYSA-K |

SMILES canónico |

[H+].O.Br[Au-](Br)(Br)Br |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

This section compares HAuBr₄·xH₂O with structurally analogous gold(III) halide hydrates and their sodium salts.

Hydrogen Tetrachloroaurate(III) Hydrate (HAuCl₄·3H₂O)

- Formula : HAuCl₄·3H₂O

- Structure : Square planar [AuCl₄]⁻ anion, similar to [AuBr₄]⁻ but with weaker Au–Cl bonds (2.28 Å vs. Au–Br bonds ~2.40 Å) .

- Solubility : Soluble in water and polar organic solvents, but less stable in acidic conditions compared to HAuBr₄ .

- Applications: Widely used in gold nanoparticle synthesis and catalysis .

Sodium Tetrabromoaurate(III) Hydrate (NaAuBr₄·xH₂O)

- Formula : NaAuBr₄·xH₂O

- Structure : Sodium counterion replaces H⁺, leading to higher thermal stability. Crystallographic data show similar [AuBr₄]⁻ geometry but distinct hydration patterns .

- Molecular Weight : 539.59 g/mol (anhydrous) vs. ~517.61 g/mol for HAuBr₄ (anhydrous) .

- Applications : Primarily a research chemical for coordination chemistry studies .

Sodium Tetrachloroaurate(III) Hydrate (NaAuCl₄·xH₂O)

- Formula : NaAuCl₄·xH₂O

- Reactivity : More stable in aqueous solutions than HAuCl₄ due to sodium’s lower acidity. Used in electroplating and as a precursor for Au(III) catalysts .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Bond Lengths and Stability

| Compound | Au–X Bond Length (Å) | Thermal Stability |

|---|---|---|

| HAuBr₄·xH₂O | ~2.40 | Moderate |

| HAuCl₄·3H₂O | ~2.28 | Low (decomposes in acidic conditions) |

| NaAuBr₄·xH₂O | ~2.40 | High |

| NaAuCl₄·xH₂O | ~2.28 | High |

Research Findings and Key Differences

Reactivity: Bromoaurates exhibit stronger Au–Br bonds compared to chloroaurates, making HAuBr₄ less reactive toward ligand substitution . HAuCl₄ is more prone to photoreduction, forming Au nanoparticles under light, whereas HAuBr₄ requires stronger reducing agents .

Analytical Utility :

- HAuBr₄·xH₂O’s higher bromide content enhances selectivity in precipitating cesium and rubidium ions compared to HAuCl₄ .

Toxicity :

- All gold(III) halide salts are toxic, but bromoaurates are less volatile than chloroaurates, reducing inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.